Sodium lauroyl glycinate
Description
Sodium Lauroyl Glycinate (SLG), with the molecular formula $ \text{C}{14}\text{H}{26}\text{NNaO}_3 $, is an anionic surfactant synthesized from lauroyl chloride and glycine. Its mildness, biodegradability, and compatibility with sensitive skin make it a preferred ingredient in personal care products such as facial cleansers, shampoos, and baby care formulations . SLG reduces surface tension effectively, exhibits foam-boosting properties, and retains partial antimicrobial activity when combined with other surfactants .
Properties
IUPAC Name |
sodium;2-(dodecanoylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18;/h2-12H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGKWKGYFJBGQJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26NNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172088 | |
| Record name | Sodium lauroyl glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18777-32-7, 90387-74-9 | |
| Record name | Sodium lauroyl glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018777327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium cocoyl glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090387749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium lauroyl glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycine, N-coco acyl derivs., sodium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | sodium (dodecanoylamino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM LAUROYL GLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L54QIO80PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium lauroyl glycinate is synthesized through a two-step process:
- **Preparation of Lauro
Biological Activity
Sodium lauroyl glycinate is an amino acid-based surfactant derived from lauric acid and glycine. It has gained attention in the cosmetic and personal care industries due to its mildness, biocompatibility, and various functional properties. This article explores the biological activity of this compound, including its surfactant properties, safety assessments, and applications in personal care products.
Chemical Structure and Properties
This compound is an anionic surfactant characterized by the presence of a lauroyl group (derived from lauric acid) and a glycinate moiety. Its chemical structure contributes to its unique properties:
- Hydrophilic-Lipophilic Balance (HLB) : this compound exhibits a balanced HLB, making it suitable for use in various formulations.
- Solubility : The presence of amide and carbonyl groups enhances its solubility in water compared to traditional fatty acid surfactants like sodium laurate .
Surfactant Activity
This compound demonstrates effective surfactant properties, which include:
- Wetting Ability : Studies have shown that this compound exhibits superior wetting properties when mixed with other surfactants, optimizing performance in aqueous solutions .
- Self-Assembly Behavior : Research indicates that this compound forms micellar structures in solution, which can enhance the delivery of active ingredients in cosmetic formulations .
Safety and Irritation Studies
Safety assessments have been conducted to evaluate the biological activity and potential irritancy of this compound:
- Irritation Potential : In various studies, this compound has been found to be non-irritating at concentrations typically used in cosmetic formulations. For example, it was noted that concentrations up to 10% did not cause dermal irritation in human subjects .
- Sensitization : No sensitization reactions were observed in human studies with this compound at concentrations up to 5%, indicating a favorable safety profile for topical applications .
Case Studies and Applications
This compound is used in a variety of personal care products due to its mildness and effectiveness:
- Facial Cleansers : Its gentle surfactant properties make it suitable for facial cleansers aimed at sensitive skin types.
- Shampoos and Conditioners : The compound enhances the foaming and cleansing efficacy of shampoos while maintaining hair moisture.
- Moisturizers : As an emulsifier, it helps stabilize oil-in-water formulations, improving texture and skin feel.
Comparative Analysis with Other Surfactants
To further understand the biological activity of this compound, a comparison with other amino acid-based surfactants is useful. The following table summarizes key properties:
| Surfactant | Irritation Potential | HLB Value | Application Areas |
|---|---|---|---|
| This compound | Non-irritating | Moderate | Cleansers, shampoos, moisturizers |
| Sodium Lauroyl Sarcosinate | Mild irritant | Moderate | Cleansers, foaming agents |
| Sodium Cocoyl Glutamate | Non-irritating | High | Shampoos, body washes |
Scientific Research Applications
Chemical Properties and Composition
Sodium lauroyl glycinate is derived from natural sources, primarily coconut or palm kernel oil. Its chemical formula is , and it acts as an anionic surfactant. The compound is characterized by:
- Mild surfactant properties : Less irritating than traditional surfactants like sulfates.
- Biocompatibility : Low toxicity towards human skin cells.
- Chemical stability : Suitable for various formulations.
Cosmetic Applications
This compound is widely used in personal care products due to its gentle cleansing properties. Its applications include:
- Facial Cleansers : Used in formulations for sensitive skin, providing effective cleansing without irritation.
- Shampoos and Conditioners : Acts as a foaming agent and emulsifier, enhancing product performance while maintaining hair health.
- Body Washes and Bath Products : Provides a mild yet effective cleansing experience.
Table 1: Cosmetic Formulations Containing this compound
| Product Type | Functionality | Benefits |
|---|---|---|
| Facial Cleansers | Cleansing agent | Non-irritating, suitable for sensitive skin |
| Shampoos | Foaming agent | Enhances lather, reduces frizz |
| Body Washes | Emulsifier | Maintains skin hydration |
| Intimate Hygiene Products | Gentle cleansing | Safe for sensitive areas |
Pharmaceutical Applications
In the pharmaceutical sector, this compound is recognized for its ability to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). Key applications include:
- Oral Drug Formulations : Enhances the absorption of APIs, making medications more effective.
- Topical Preparations : Serves as a surfactant to improve drug delivery through the skin.
Case Study: Enhanced Drug Delivery
A study demonstrated that incorporating this compound into topical formulations significantly increased the permeation of active ingredients through the skin barrier. This finding suggests that SLG can be an effective excipient in developing more efficient drug delivery systems .
Environmental Considerations
This compound aligns with growing consumer demand for sustainable and eco-friendly products. Its biodegradable nature and low environmental impact make it an attractive option for manufacturers seeking to meet sustainability goals.
Table 2: Environmental Impact of this compound
| Property | Description |
|---|---|
| Biodegradability | Breaks down naturally in the environment |
| Source | Derived from renewable resources (coconut/palm oil) |
| Toxicity | Low toxicity to aquatic life |
Market Trends and Innovations
The market for this compound is expanding due to increasing consumer awareness regarding ingredient safety and environmental sustainability. Innovations in formulation are leading to new product launches that incorporate SLG as a key ingredient.
Recent Developments
Recent research has highlighted the synergistic effects of this compound when combined with other surfactants, leading to improved surface activity and foaming properties . This has implications for both cosmetic and detergent formulations.
Chemical Reactions Analysis
Catalytic Role in Halogenation
SLG acts as a catalyst in fatty acid halogenation due to its ability to form a Vilsmeier complex with halogenating agents (e.g., SOCl₂). This complex facilitates the conversion of fatty acids to acid chlorides .
-
Key Mechanism :
| Catalyst | Role | Efficiency |
|---|---|---|
| Sodium lauroyl glycinate | Initiates Vilsmeier complex formation | 0.02–2.00 mole% concentration |
| N-lauroyl glycenic anhydride | Enhances liposolubility for homogeneous catalysis | Improved conversion rates |
Mixed Micelle Formation with Sodium Lauroyl Lactylate (SLL)
SLG forms synergistic mixtures with sodium lauroyl lactylate (SLL), enhancing surface activity and foam properties .
| Mole Fraction of SLL (α_SLL) | Key Property | Optimal Value |
|---|---|---|
| 0.4 | Minimum γ_CMC (22.6 mN/m) | Highest surface activity |
| 0.6 | Best wetting ability | Enhanced emulsification |
| 0.8 | Optimal dynamic adsorption | Improved formulation stability |
Stability and Hydrolysis
SLG exhibits stability under alkaline conditions but undergoes partial hydrolysis to yield sodium laurate and lauroyl glycinate .
-
Hydrolysis Pathway :
Research Findings
-
Surface Activity : SLG reduces surface tension effectively, making it suitable for foaming agents in cosmetics .
-
Synergistic Effects : When mixed with SLL, SLG demonstrates improved foaming and wetting properties at specific ratios .
-
Catalytic Versatility : SLG catalyzes the synthesis of diverse surfactants (e.g., sodium cocoyl glycinate) under mild conditions .
Comparison of SLG with Related Surfactants
Comparison with Similar Compounds
Structural Comparisons
- Sodium Lauroyl Sarcosinate (NaLSar) : Structurally analogous to SLG but differs in the methylation of the amide nitrogen. This modification prevents intermolecular hydrogen bonding, a feature unique to SLG, which influences micelle stability and surface interactions .
- Cocoyl Glycinate : Derived from coconut oil, it contains mixed acyl chains (C8–C18) rather than a single lauroyl chain. This heterogeneity enhances synergistic interactions, improving surface activity .
- Sodium Lauroyl Glutamate : Features a glutamate head group (larger than glycinate), altering micellization behavior and solubility .
Surface Activity and Critical Micelle Concentration (CMC)
Table 1: Key Surface Properties
| Compound | CMC (mmol/L) | Surface Tension (mN/m) | Structural Feature |
|---|---|---|---|
| Sodium Lauroyl Glycinate | 12.0 | ~33 (at CMC) | Lauroyl chain, glycine head |
| Sodium Lauroyl Sarcosinate | 14.3 | Not reported | Methylated amide nitrogen |
| Sodium Cocoyl Glycinate | 0.21 | ~33 (at CMC) | Mixed acyl chains (C8–C18) |
| Sodium Lauroyl Lactylate | — | 22.6 (with SLG) | Lactylate group |
- SLG’s higher CMC compared to Cocoyl Glycinate (0.21 vs. 12 mmol/L) indicates reduced efficiency in standalone applications. However, Cocoyl Glycinate’s mixed chains enable tighter molecular packing, lowering CMC significantly .
- In SLG/Sodium Lauroyl Lactylate (SLL) mixtures, synergistic effects reduce surface tension to 22.6 mN/m at αSLL = 0.4, outperforming individual components .
Performance in Formulations
Table 2: Synergistic Effects in SLG/SLL Mixtures
| αSLL (Molar Ratio) | Optimal Property | Performance Metric |
|---|---|---|
| 0.4 | Foam Stability | γcmc = 22.6 mN/m |
| 0.6 | Wetting Ability | Enhanced spreading |
| 0.8 | Dynamic Adsorption | Improved adsorption kinetics |
Antimicrobial and Environmental Aspects
- SLG/SLL mixtures retain partial antimicrobial properties, making them viable for preservative-free formulations .
- SLG’s biodegradability and plant-derived origins align with sustainability trends, contrasting with harsher surfactants like Sodium Lauryl Sulfate (SLS), which is linked to skin irritation .
Research Findings and Market Trends
- Market Growth : The SLG market is projected to expand due to demand for clean-label, vegan, and organic products. Its use in healthcare (e.g., medicated cleansers) further drives growth .
- Innovations: SLG is increasingly replacing sulfates in shampoos and body washes, with formulations emphasizing eco-friendly credentials .
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for quantifying sodium lauroyl glycinate in surfactant mixtures?
- Methodological Answer : Reverse-phase high-performance liquid chromatography coupled with evaporative light scattering detection (HPLC-ELSD) is a validated approach. This method avoids complex pre-treatment steps and achieves rapid quantification by optimizing mobile phases (e.g., methanol/water with formic acid) and column conditions (C18 columns, 30°C). Calibration curves should be validated for linearity (R² > 0.99) and limits of detection (LOD < 0.5 μg/mL) .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include critical micelle concentration (CMC), pH-dependent solubility, and thermal stability. CMC can be determined via conductivity or surface tension measurements. pH stability studies should cover ranges from 1.0–5.0 (mimicking biological or formulation conditions) using potentiometric titrations. Thermal analysis (TGA/DSC) identifies decomposition thresholds, critical for industrial or biomedical applications .
Q. What experimental protocols ensure reproducibility in synthesizing this compound?
- Methodological Answer : Synthesis involves reacting lauroyl chloride with glycine under alkaline conditions (pH 9–10). Purification requires recrystallization from ethanol/water mixtures. Characterization via FT-IR (amide I/II bands at 1650 cm⁻¹ and 1550 cm⁻¹) and NMR (δ 2.1 ppm for lauroyl chain, δ 3.8 ppm for glycinate) confirms structure. Purity (>98%) should be verified by elemental analysis .
Advanced Research Questions
Q. How does this compound interact with other surfactants in mixed micelle systems, and what methodologies resolve conflicting data on synergistic effects?
- Methodological Answer : Conflicting synergy reports (e.g., HC50 values in Table 3 of ) require systematic studies using fluorescence probe techniques or small-angle neutron scattering (SANS). For example, combining this compound with polysorbates or glucosides alters micelle size and cytotoxicity. Statistical tools like response surface methodology (RSM) optimize ratios while minimizing hemolytic activity .
Q. What mechanisms explain pH-dependent electrochemical behavior of glycinate complexes, and how can researchers model these interactions?
- Methodological Answer : Cyclic voltammetry in buffered glycinate solutions (pH 1.0–5.0) reveals redox shifts due to ligand protonation. For instance, neptunium(VI)-glycinate complexes show reversible electron transfer at E₁/₂ = -0.45 V (vs. SCE) in 1.0 M sodium glycinate. Computational models (DFT) correlate experimental half-wave potentials with ligand denticity and coordination geometry .
Q. How can researchers address contradictions in cytotoxicity data for this compound across cell lines?
- Methodological Answer : Discrepancies arise from varying assay conditions (e.g., serum concentration, exposure time). Standardized protocols using ISO 10993-5 guidelines (MTT assays, 24–72 hr exposures) improve comparability. Meta-analyses of existing data (e.g., Web of Science, BIOSIS) should stratify results by cell type, concentration, and experimental design .
Q. What strategies validate the biocompatibility of this compound in drug delivery systems?
- Methodological Answer : Assess hemocompatibility via hemolysis assays (HC50 > 1.18% indicates low toxicity, as in Table 3). For mucosal delivery, use ex vivo permeability models (e.g., Franz cells with porcine buccal tissue). Long-term stability studies (accelerated aging at 40°C/75% RH) coupled with HPLC monitor degradation products .
Data Contradiction and Research Gaps
Q. How can researchers reconcile divergent reports on the CMC of this compound in aqueous vs. non-polar solvents?
- Methodological Answer : Variations arise from solvent polarity and temperature. Systematic studies using pyrene fluorescence (I₁/I₃ ratio) in solvents like ethanol, hexane, and water clarify microenvironment effects. Publish raw data (e.g., via Zenodo) to enable cross-lab validation .
Q. What evidence gaps exist in understanding the environmental impact of this compound, and how can they be addressed?
- Methodological Answer : Limited data on biodegradability and aquatic toxicity require OECD 301F (ready biodegradability) and Daphnia magna acute toxicity tests. Lifecycle assessments (LCAs) comparing it to sulfates (e.g., SLS) should quantify energy use and ecotoxicity endpoints .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
